Voafinidine
Overview
Description
Voafinidine is an indole alkaloid isolated from the leaves of the plant Tabernaemontana divaricata. This compound belongs to the aspidosperma alkaloid family and is known for its complex molecular structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Voafinidine is typically extracted from the leaves of Tabernaemontana divaricata using ethanol as a solvent. The extraction process involves maceration of the plant material followed by filtration and concentration of the extract. The alkaloids are then separated and purified using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources. advancements in synthetic organic chemistry may pave the way for laboratory synthesis in the future.
Chemical Reactions Analysis
Types of Reactions: Voafinidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of this compound.
Scientific Research Applications
Voafinidine has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the structure-activity relationships of indole alkaloids.
Biology: this compound has shown potential biological activities, including antimicrobial and anticancer properties.
Industry: While industrial applications are limited, this compound’s unique properties make it a candidate for future development in pharmaceuticals and biotechnology.
Mechanism of Action
Voafinidine is structurally similar to other indole alkaloids such as voafinine, N-methylvoafinine, and voalenine. it is unique due to its specific molecular configuration and biological activities .
Comparison with Similar Compounds
- Voafinine
- N-methylvoafinine
- Voalenine
- Conophyllinine
These compounds share a common indole alkaloid backbone but differ in their functional groups and biological activities, making voafinidine a distinct and valuable compound for research.
Properties
IUPAC Name |
(15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18(23)19(20)24/h4-7,18-19,23-24H,3,8-13H2,1-2H3/t18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQFKGUQLBGKC-ZCNNSNEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(CCN(C1)CC(C2O)O)C4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C(CCN(C1)C[C@@H]([C@H]2O)O)C4=CC=CC=C4N3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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